
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide is a complex compound consisting of chromium, cobalt, and nickel ions coordinated with seven hydroxide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);cobalt(2+);nickel(2+);heptahydroxide typically involves the co-precipitation method. This process includes dissolving chromium(III) nitrate, cobalt(II) nitrate, and nickel(II) nitrate in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxides. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar co-precipitation techniques but on a larger scale. The process includes the use of automated systems to control the addition of reagents and maintain optimal reaction conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium, cobalt, and nickel.
Reduction: It can be reduced to lower oxidation states or elemental forms of the metals.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the metals, while reduction can produce elemental chromium, cobalt, and nickel .
Wissenschaftliche Forschungsanwendungen
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological systems, such as enzyme mimics or in drug delivery.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism by which chromium(3+);cobalt(2+);nickel(2+);heptahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons, thereby influencing the activity of enzymes or other proteins. The hydroxide ions can also play a role in stabilizing the metal ions and facilitating their interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) hydroxide: Similar in terms of the chromium content but lacks the cobalt and nickel components.
Cobalt(II) hydroxide: Contains cobalt but not chromium or nickel.
Nickel(II) hydroxide: Contains nickel but not chromium or cobalt.
Uniqueness
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide is unique due to the combination of three different metal ions, each contributing distinct properties.
Eigenschaften
CAS-Nummer |
919285-66-8 |
|---|---|
Molekularformel |
CoCrH7NiO7 |
Molekulargewicht |
288.67 g/mol |
IUPAC-Name |
chromium(3+);cobalt(2+);nickel(2+);heptahydroxide |
InChI |
InChI=1S/Co.Cr.Ni.7H2O/h;;;7*1H2/q+2;+3;+2;;;;;;;/p-7 |
InChI-Schlüssel |
OAIAFEXPCJPQGU-UHFFFAOYSA-G |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Co+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


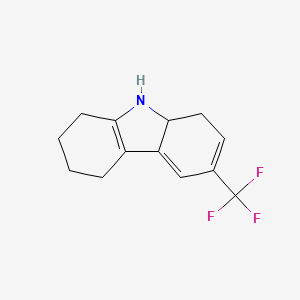

![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
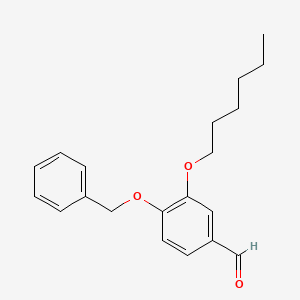
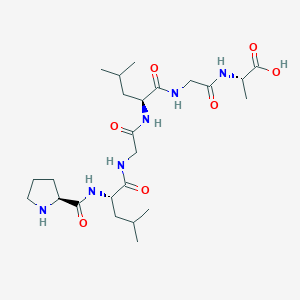
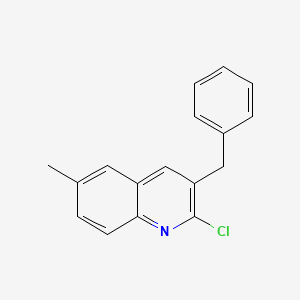
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
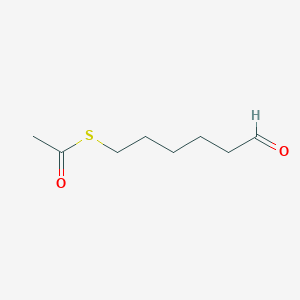
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
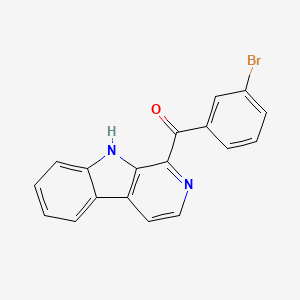
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
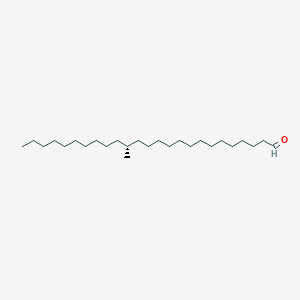
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
